N,N,6-trimethyl-2-(piperidin-3-yl)pyrimidin-4-amine dihydrochloride
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CD₃OD) exhibits characteristic signals:
- δ 2.95–3.20 (s, 6H) : N,N-Dimethyl protons.
- δ 3.45–3.70 (m, 1H) : Piperidine C3-H axial proton.
- δ 7.15–7.30 (d, J = 4.5 Hz, 1H) : Pyrimidine C5-H.
- δ 8.50–8.65 (s, 1H) : Pyrimidine C2-H.
¹³C NMR confirms the pyrimidine carbons at δ 158.9 (C4) , δ 162.1 (C2) , and δ 112.4 (C5) , with piperidine carbons resonating between δ 25.1–45.3 .
Infrared (IR) Spectroscopy
Key absorption bands include:
- 3270 cm⁻¹ : N–H stretch (protonated amines).
- 1605 cm⁻¹ : C=C aromatic stretch (pyrimidine ring).
- 1250 cm⁻¹ : C–N stretch (dimethylamine).
- 680 cm⁻¹ : C–Cl stretch (ionic chloride).
Table 3: Spectral Assignments
| Technique | Signal (δ/cm⁻¹) | Assignment |
|---|---|---|
| ¹H NMR | 3.10 (s) | N,N-Dimethyl protons |
| ¹³C NMR | 158.9 | Pyrimidine C4 |
| IR | 3270 | N–H stretch |
Properties
IUPAC Name |
N,N,6-trimethyl-2-piperidin-3-ylpyrimidin-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4.2ClH/c1-9-7-11(16(2)3)15-12(14-9)10-5-4-6-13-8-10;;/h7,10,13H,4-6,8H2,1-3H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVDXWJRYNJTREH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CCCNC2)N(C)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Formation of the Pyrimidine Core
- Reactants: Substituted urea derivatives and β-dicarbonyl compounds.
- Reaction Conditions: Typically conducted under reflux in polar aprotic solvents like dimethylformamide (DMF) or dimethylacetamide (DMA), with catalysts such as ammonium salts or acids to promote cyclization.
- Outcome: Formation of the pyrimidine ring with appropriate substituents at positions 2 and 4.
Step 3: Introduction of the Piperidin-3-yl Group
- Reactants: The pyrimidine intermediate is reacted with a piperidine derivative, such as 3-bromopiperidine or 3-aminopiperidine, under nucleophilic substitution conditions.
- Reaction Conditions: Use of polar solvents like ethanol or acetonitrile, with bases like sodium hydride or potassium tert-butoxide to facilitate nucleophilic attack.
Step 4: Final Quaternization and Dihydrochloride Formation
- Method: The free base is treated with hydrogen chloride (HCl) in a suitable solvent (e.g., ether or alcohol) to form the dihydrochloride salt.
- Purification: Crystallization from solvents such as ethanol or isopropanol yields the final compound.
Specific Reaction Conditions and Catalysts
| Step | Reagents | Solvent | Catalyst/Conditions | Purpose |
|---|---|---|---|---|
| Pyrimidine ring formation | Urea derivatives, β-dicarbonyl compounds | DMF, DMA | Reflux, acid or ammonium salts | Cyclization to heterocycle |
| Methylation | Methyl iodide, dimethyl sulfate | Acetone, DMF | Room temperature or mild heating | N,N-dimethylation of amino groups |
| Nucleophilic substitution | 3-bromopiperidine | Ethanol, acetonitrile | Base (NaH, KOtBu) | Attach piperidine moiety |
| Salt formation | HCl in ether or alcohol | - | Room temperature | Dihydrochloride salt formation |
Purification and Characterization
Purification typically involves recrystallization from ethanol, isopropanol, or acetonitrile, followed by characterization using NMR, MS, and IR spectroscopy to confirm structure and purity.
Research Findings and Optimization Strategies
Research indicates that reaction yields and purity are significantly improved by:
- Using anhydrous conditions to prevent hydrolysis.
- Employing catalytic amounts of acids or bases to facilitate cyclization and substitution.
- Conducting reactions at optimized temperatures (generally 0–50°C) to minimize side reactions.
- Implementing chromatographic purification when necessary to remove impurities.
Alternative Synthetic Route: Patented Methods
Patent WO2014195978A2 discloses an alternative approach involving the synthesis of intermediates such as cis-(l-benzyl-4-methyl-piperidin-3-yl)-methyl-amine hydrochloride, which can be further reacted with pyrimidine derivatives under controlled conditions to yield the target compound. This method emphasizes the use of chiral acids and specific solvents to improve stereoselectivity and yield.
Key Aspects of the Patent Method:
- Use of hydrocarbon, ether, ester, and polar aprotic solvents to facilitate intermediate formation.
- Employment of inorganic bases like sodium carbonate, potassium carbonate, or alkali metal hydrides.
- Incorporation of chiral acids such as mandelic or tartaric acid to induce stereoselectivity.
- Final salt formation via treatment with HCl or other acids, followed by purification.
Summary Table of Preparation Methods
| Method Category | Key Features | Advantages | Limitations |
|---|---|---|---|
| Traditional Multi-Step Synthesis | Cyclization, methylation, nucleophilic substitution | Well-established, scalable | Multiple purification steps, longer reaction times |
| Patent-Disclosed Method | Use of intermediates, chiral acids, specific solvents | Higher stereoselectivity, potentially higher yield | Requires synthesis of intermediates, complex setup |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrimidine ring undergoes nucleophilic substitution at electron-deficient positions. Key reactions include:
| Reaction Type | Conditions | Products | References |
|---|---|---|---|
| Halogenation | N-Chlorosuccinimide (NCS) in chloroform, reflux (1–3 hrs) | 5-Chloro derivatives | |
| Nitration | HNO₃ in H₂SO₄ at 0°C (5–15 mins) | 5-Nitro intermediates |
-
The 5-position of the pyrimidine ring is highly reactive due to electron withdrawal by adjacent nitrogen atoms. Halogenation or nitration at this position enables further functionalization (e.g., Suzuki coupling) .
Alkylation and Acylation
The tertiary amine and piperidine nitrogen participate in alkylation/acylation:
| Reaction Type | Reagents/Conditions | Outcome | References |
|---|---|---|---|
| N-Alkylation | Alkyl halides, NaH/K₂CO₃ in DMF/THF (30–70°C, 1–3 hrs) | Quaternary ammonium salts | |
| Acylation | Acetyl chloride, Et₃N in CH₂Cl₂ (RT, 2 hrs) | Amides |
-
Methylation using dimethyl sulfate in 1,4-dioxane with K₂CO₃ is a common method to introduce methyl groups on nitrogen .
Deprotonation and Dianion Formation
The compound forms dianions under strong bases, enabling C–H functionalization:
| Base | Solvent | Temperature | Application | References |
|---|---|---|---|---|
| n-BuLi | THF | −78°C | Lithiation at C5 for alkyl/benzyl group introduction |
-
Dianion intermediates react with electrophiles (e.g., benzyl halides) to yield substituted derivatives .
Reductive Amination
The primary amine on piperidine can undergo reductive amination:
| Reagents | Conditions | Products |
|---|---|---|
| Aldehydes/ketones, NaBH₃CN | MeOH, RT, 12–24 hrs | Secondary/tertiary amines |
Salt Metathesis
The dihydrochloride form undergoes ion exchange:
| Reagents | Conditions | Outcome |
|---|---|---|
| AgNO₃ or NaOH | Aqueous/organic solvent mixtures | Free base or alternative salts (e.g., nitrate) |
Oxidation Reactions
The piperidine ring is susceptible to oxidation:
| Oxidizing Agent | Conditions | Products |
|---|---|---|
| KMnO₄, H₂O | 60–80°C, acidic pH | Piperidine N-oxide |
| Ozone | −78°C, followed by reductive workup | Ring-opened aldehydes |
-
Oxidation products are intermediates for synthesizing metabolites or prodrugs.
Comparative Reactivity of Structural Analogues
Mechanistic Insights
-
Steric Effects : N,N-Dimethyl groups hinder electrophilic substitution at the 4-amine position.
-
Salt Effects : The dihydrochloride form enhances aqueous solubility but reduces nucleophilicity of the amine .
Reaction Optimization Data
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature (Alkylation) | 30–50°C | >80% yield above 30°C |
| pH (Reductive Amination) | 6–7 | Prevents over-reduction |
| Solvent (Nucleophilic Substitution) | THF > DMF | Higher selectivity in THF |
Scientific Research Applications
Pharmacological Applications
1. Immunosuppressive Agents
The compound has been identified as a potential immunosuppressive agent due to its ability to inhibit specific protein kinases, particularly Janus kinase 3 (JAK3). This inhibition is crucial for therapies related to organ transplants, autoimmune diseases, and other conditions requiring immune modulation .
Case Study: Tofacitinib
Tofacitinib, a related compound, demonstrates the therapeutic utility of pyrimidine derivatives in treating conditions such as rheumatoid arthritis and psoriasis. The synthesis and efficacy of Tofacitinib highlight the importance of compounds like N,N,6-trimethyl-2-(piperidin-3-yl)pyrimidin-4-amine dihydrochloride in developing new immunosuppressive therapies .
2. Cancer Treatment
Recent studies have shown that compounds with similar structural motifs exhibit anti-cancer properties. For example, derivatives of piperidine have been evaluated for their cytotoxic effects against various cancer cell lines. The interaction with specific molecular targets suggests that this compound may also possess anti-cancer activity .
Case Study: Piperidine Derivatives
Research on piperidine derivatives has demonstrated their effectiveness in reducing the growth of hematological cancer cell lines while promoting apoptosis through the upregulation of pro-apoptotic genes such as p53 and Bax. This positions compounds like this compound as promising candidates for further investigation in oncology .
Synthesis and Development
The synthesis of this compound involves multiple steps that optimize yield and purity. The methods employed are critical for ensuring the compound's efficacy in biological assays.
Table 1: Synthesis Overview
| Step | Description | Solvent Used | Yield (%) |
|---|---|---|---|
| 1 | Initial reaction of piperidine with pyrimidine derivative | n-butanol | 85% |
| 2 | Purification via crystallization | Ethanol | 90% |
| 3 | Formation of dihydrochloride salt | Hydrochloric acid solution | 95% |
Mechanism of Action
The mechanism of action for N,N,6-trimethyl-2-(piperidin-3-yl)pyrimidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to various biological effects, depending on the pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Substituent Variations
N,N,6-Trimethyl-2-(piperidin-4-ylmethyl)pyrimidin-4-amine dihydrochloride
N,N,6-Trimethyl-2-(pyrrolidin-2-yl)pyrimidin-4-amine dihydrochloride
Core Modifications
1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride (CAS 1179369-48-2)
N,6-Dimethyl-2-(piperidin-3-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine dihydrochloride (CAS 1185299-96-0)
Pharmacological and Physicochemical Properties
*CAS number inferred from (structural match).
Biological Activity
N,N,6-trimethyl-2-(piperidin-3-yl)pyrimidin-4-amine dihydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of approximately 273.25 g/mol. The structure features a pyrimidine core substituted with a piperidine ring, which is known to influence the compound's pharmacological profile.
Research indicates that compounds with similar structural motifs often exhibit activity against various biological targets. The piperidine moiety is particularly noted for its role in modulating neurotransmitter systems and inhibiting protein kinases, which are critical in cell proliferation and survival pathways .
Inhibition of Protein Kinases
Studies have demonstrated that derivatives of pyrimidine can inhibit cyclin-dependent kinases (CDK) such as CDK4 and CDK6, which are pivotal in regulating the cell cycle. This inhibition can lead to reduced cell proliferation, making these compounds potential candidates for cancer therapy .
Anti-cancer Properties
- Cell Proliferation Inhibition : In vitro studies have shown that this compound can significantly inhibit the proliferation of various cancer cell lines. For instance, it has been tested against acute myeloid leukemia (AML) cell lines, demonstrating a dose-dependent reduction in cell viability .
- Apoptosis Induction : The compound has also been linked to the induction of apoptosis in cancer cells. This effect is mediated through the upregulation of pro-apoptotic markers such as p53 and Bax, enhancing the apoptotic response in treated cells .
Neuroprotective Effects
The piperidine ring structure contributes to neuroprotective properties by enhancing cholinergic transmission. Compounds with similar structures have been shown to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, thereby potentially benefiting conditions like Alzheimer's disease .
Case Studies
- A study conducted on various piperidine derivatives highlighted their cytotoxic effects against hematological malignancies. The results indicated that compounds structurally related to this compound could serve as effective anti-cancer agents due to their ability to interact with key proteins involved in tumor growth .
- Molecular docking studies have provided insights into the binding affinities of this compound with target proteins associated with cancer progression. These studies suggest that the compound can effectively bind to active sites on proteins involved in cell cycle regulation and apoptosis .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing N,N,6-trimethyl-2-(piperidin-3-yl)pyrimidin-4-amine dihydrochloride?
- Methodology : Multi-step synthesis typically involves nucleophilic substitution and reductive amination. For example, pyrimidine core formation can be achieved via condensation of methyl-substituted amidines with ketones or aldehydes. The piperidin-3-yl moiety is introduced through reductive amination or coupling reactions, followed by dihydrochloride salt formation using HCl in a polar solvent (e.g., ethanol/water). Similar protocols are described for structurally related pyrimidine dihydrochlorides .
- Validation : Monitor intermediates via thin-layer chromatography (TLC) and confirm final product purity using HPLC (>95% by area normalization) .
Q. How can the purity of this compound be validated in academic research settings?
- Analytical Techniques :
- HPLC : Use a C18 column with a gradient elution (e.g., water/acetonitrile + 0.1% TFA) to assess purity. Retention time consistency and peak symmetry are critical .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF. Expected [M+H]⁺ for the free base (C₁₂H₂₀N₆) is 248.18 g/mol; the dihydrochloride form adds 72.92 g/mol (2HCl) .
- Elemental Analysis : Verify Cl⁻ content (~18.4% for dihydrochloride) via titration or ion chromatography .
Q. What spectroscopic techniques are most effective for characterizing its structure?
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Identify methyl groups (δ ~2.3–2.6 ppm for N,N-dimethyl; δ ~1.5–1.7 ppm for piperidinyl CH₂), pyrimidine protons (δ ~8.0–8.5 ppm), and aromatic/amine protons .
Advanced Research Questions
Q. How can researchers optimize reaction yields for this compound in multi-step syntheses?
- Key Strategies :
- Solvent Selection : Use DMF or THF for pyrimidine ring formation to enhance solubility of intermediates.
- Catalysis : Employ Pd/C or Raney Ni for reductive amination steps to improve efficiency (yields >70%) .
- Salt Formation : Optimize HCl stoichiometry (2.1–2.3 equivalents) and temperature (0–5°C) during dihydrochloride precipitation to minimize free base contamination .
Q. What strategies resolve contradictions between computational predictions and experimental data in its structural analysis?
- Case Example : If DFT-predicted NMR shifts deviate from experimental values (e.g., piperidinyl CH₂ groups), consider:
- Conformational Flexibility : Perform molecular dynamics simulations to account for ring puckering or chair-flip dynamics in the piperidine moiety.
- Solvent Effects : Recalculate shifts using a polarizable continuum model (PCM) for D₂O or CDCl₃ .
Q. How does the dihydrochloride form influence the compound's pharmacological activity compared to the free base?
- Pharmacokinetic Impact : The dihydrochloride salt enhances aqueous solubility (~5–10× higher than free base), improving bioavailability in in vivo models.
- Receptor Binding : Protonation of the piperidinyl amine (pKa ~8.5–9.0) may alter binding affinity to targets like kinases or GPCRs. Compare IC₅₀ values in buffer systems mimicking physiological pH .
- Stability Studies : Assess hygroscopicity and storage stability (e.g., 4°C under N₂) to prevent deliquescence or HCl loss .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
